ethyl 2-[5-hydroxy-3-(1-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[5-hydroxy-3-(1-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that includes a naphthyl group, a trifluoromethyl group, and a thiazole ring
Preparation Methods
The synthesis of ethyl 2-[5-hydroxy-3-(1-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the naphthyl and trifluoromethyl groups. The final step involves the formation of the thiazole ring and the esterification to form the ethyl ester. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-[5-hydroxy-3-(1-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles.
Scientific Research Applications
Ethyl 2-[5-hydroxy-3-(1-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[5-hydroxy-3-(1-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Ethyl 2-[5-hydroxy-3-(1-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate can be compared with other compounds that have similar structures, such as:
- Ethyl 2-[5-hydroxy-3-(phenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate
- Ethyl 2-[5-hydroxy-3-(2-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate These compounds share similar core structures but differ in the substituents attached to the pyrazole and thiazole rings. The presence of different substituents can significantly affect their chemical properties and biological activities, making this compound unique in its applications and effects.
Properties
Molecular Formula |
C20H16F3N3O3S |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
ethyl 2-[5-hydroxy-3-naphthalen-1-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H16F3N3O3S/c1-2-29-17(27)16-11-30-18(24-16)26-19(28,20(21,22)23)10-15(25-26)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11,28H,2,10H2,1H3 |
InChI Key |
AWYAKKIBTLNEHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2C(CC(=N2)C3=CC=CC4=CC=CC=C43)(C(F)(F)F)O |
Origin of Product |
United States |
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